molecular formula C9H7BrN2O B2480835 5-Bromo-8-methoxyquinazoline CAS No. 1219130-47-8

5-Bromo-8-methoxyquinazoline

Cat. No.: B2480835
CAS No.: 1219130-47-8
M. Wt: 239.072
InChI Key: CCIJNDWDLAJOLK-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C9H7BrN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Preparation Methods

The synthesis of 5-Bromo-8-methoxyquinazoline can be achieved through several methods. One common approach involves the bromination of 8-methoxyquinazoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require refluxing to ensure complete bromination .

Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted synthesis or metal-catalyzed reactions. These methods can enhance reaction rates and yields while minimizing by-products .

Chemical Reactions Analysis

5-Bromo-8-methoxyquinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction reactions modify the existing functional groups on the quinazoline ring .

Scientific Research Applications

5-Bromo-8-methoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells, making it a potential anticancer agent .

The pathways involved in its mechanism of action include the inhibition of signal transduction pathways, leading to the suppression of cell growth and induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

5-Bromo-8-methoxyquinazoline can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

IUPAC Name

5-bromo-8-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-2-7(10)6-4-11-5-12-9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIJNDWDLAJOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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